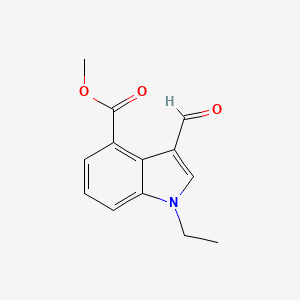

methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethyl-3-formylindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWQVXVTZDKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654694 | |

| Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-45-5 | |

| Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production

Industrial production of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. These processes are designed to optimize reaction conditions, minimize waste, and enhance safety.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

- Reduction of the Formyl Group : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or isopropanolic aluminum.

- Substitution Reactions : The ethyl group at the 1-position can be modified through substitution reactions, potentially involving palladium-catalyzed cross-coupling reactions.

Research Findings and Biological Activities

Indole derivatives, including this compound, exhibit a wide range of biological activities. These compounds have been studied for their potential in treating various diseases due to their antiviral, anti-inflammatory, anticancer, and other pharmacological properties.

Comparison with Similar Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight | Biological Activities |

|---|---|---|---|---|

| This compound | 1019111-45-5 | C13H13NO3 | 231.25 g/mol | Antiviral, Anti-inflammatory, Anticancer |

| Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Not specified | Not specified | Not specified | Antiviral (against integrase strand transfer) |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine, and sulfonating agents like sulfuric acid.

Major Products Formed

Oxidation: Methyl 1-ethyl-3-carboxyl-1H-indole-4-carboxylate.

Reduction: Methyl 1-ethyl-3-hydroxymethyl-1H-indole-4-carboxylate.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate has garnered attention for its potential as an antiviral and anticancer agent. Its structure allows for interactions with biological macromolecules, which is crucial for understanding its mechanism of action. Various studies have reported on the synthesis of derivatives that exhibit significant cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development.

Case Study: Indolyl-Hydrazones as Kinase Inhibitors

A study synthesized new indolyl-hydrazones from this compound, demonstrating potent inhibitory activity against specific kinases involved in cancer progression. The synthesized compounds showed IC50 values indicating effective cytotoxicity against breast cancer cells (MCF-7) .

Chemical Research

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure facilitates the formation of various derivatives through reactions such as condensation and cyclization. Researchers have utilized it to create novel compounds with enhanced biological activities.

Table 1: Synthetic Derivatives and Their Applications

| Compound Name | Synthesis Method | Application |

|---|---|---|

| Indolyl-Hydrazones | Reaction with thiosemicarbazide | Kinase inhibitors |

| Pyridazino[4,5-b]indoles | Reactant in multi-step synthesis | Monoamine oxidase inhibitors |

| Other Indole Derivatives | Various synthetic pathways | Anticancer agents |

Biological Activities

Mechanism of Action

The biological activities of this compound are largely attributed to its ability to interact with cellular targets, influencing pathways related to cell proliferation and apoptosis. Studies have shown that derivatives can modulate signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Evaluation

In a recent evaluation, various derivatives of this compound were tested for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced their potency, underscoring the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The indole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate and analogous indole derivatives:

Notes:

- The ethyl group at position 1 in the target compound enhances lipophilicity compared to methyl or pentyl groups, influencing solubility and pharmacokinetic properties .

- The formyl group at position 3 introduces reactivity for further derivatization (e.g., condensation reactions), distinguishing it from non-formylated analogs .

Physical and Chemical Properties

Key Observations :

Crystallographic and Computational Insights

- Crystal Packing : Methyl 1-methyl-1H-indole-3-carboxylate forms intermolecular hydrogen bonds along the b-axis, as resolved using SHELXL . Similar analyses for the target compound are unavailable, though tools like Mercury CSD could facilitate packing comparisons .

- Structural Modeling : The ethyl and formyl groups in the target compound may introduce steric hindrance, affecting molecular interactions in crystal lattices or protein binding sites .

Biological Activity

Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate (MEFIC) is an organic compound belonging to the indole family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, synthesis, and research findings.

Chemical Structure and Properties

MEFIC has the molecular formula and features a formyl group (-CHO) and a carboxylate group (-COO-) that contribute to its chemical reactivity. The indole scaffold is significant due to its presence in many biologically active molecules, including neurotransmitters like tryptophan, which suggests a potential for various biological interactions.

Biological Activities

Research indicates that MEFIC exhibits several biological activities:

Synthesis of this compound

The synthesis of MEFIC can be achieved through several methods, including:

- Vilsmeier-Haack Reaction : This method involves the formylation of indole derivatives using DMF and phosphorus oxychloride to produce the desired compound in good yields .

- Acid-Catalyzed Reactions : Utilizing acid catalysts can facilitate the formation of the indole framework while introducing the necessary functional groups .

Comparative Analysis with Related Compounds

To understand MEFIC's uniqueness, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-formyl-1H-indole-4-carboxylate | C_{11}H_{9}NO_3 | Lacks ethyl substitution; different reactivity profile. |

| Ethyl 3-formyl-1-methylindole-2-carboxylate | C_{12}H_{11}NO_3 | Different position of substituents; varied biological activity. |

| Methyl 2-(methylthio)-1H-indole-3-carboxylate | C_{11}H_{11}NO_3S | Incorporates sulfur; distinct chemical behavior. |

These comparisons highlight how MEFIC's ethyl substitution and functional groups contribute to its potential reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological implications of indole derivatives, including MEFIC:

- Antimicrobial Studies : A study examining various monomeric alkaloids found that compounds similar to MEFIC exhibited good antimicrobial activity against E. coli and C. albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Cytotoxicity Research : Investigations into related indole derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that MEFIC may also possess similar properties that merit further exploration .

Q & A

Q. What are the standard synthetic routes for methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives as precursors. For example, refluxing with acetic acid, sodium acetate, and reagents like 2-aminothiazol-4(5H)-one under controlled conditions (3–5 hours) yields structurally analogous indole-thiazole hybrids . Key optimization parameters include stoichiometric ratios (e.g., 1.1 equiv of formyl-indole), solvent choice (acetic acid for reflux), and recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction are essential. For crystallography, space group determination (e.g., orthorhombic Pbcm) and hydrogen-bonding analysis (intermolecular C–H⋯O interactions) confirm molecular planarity and packing stability . Refinement parameters such as R factors (e.g., 0.046 for analogous structures) and data-to-parameter ratios (15.2:1) ensure structural accuracy .

Q. How does the ethyl substituent at the N1 position influence the compound’s reactivity?

The ethyl group enhances steric hindrance at the indole nitrogen, potentially directing electrophilic substitution to the 3-formyl or 4-carboxylate positions. This steric effect is observed in analogous 1-methylindole derivatives, where substituents at N1 reduce aggregation in solution, facilitating regioselective functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the role of sodium acetate in forming thiazole-indole hybrids?

Sodium acetate acts as a dual-purpose catalyst: it deprotonates acidic intermediates (e.g., thiazolidinone NH) and neutralizes HCl byproducts during condensation. In reactions with 2-thioxo-thiazolidin-4-one, sodium acetate promotes nucleophilic attack of the thiazole sulfur on the formyl carbon, enabling cyclization . Kinetic studies suggest optimal molar ratios (1.0–2.0 equiv) to balance reactivity and byproduct suppression .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (FMOs) to identify reactive sites. For example, the formyl group’s LUMO (lowest unoccupied molecular orbital) likely facilitates nucleophilic additions, while the indole ring’s HOMO (highest occupied molecular orbital) may participate in Pd-catalyzed couplings. Comparative studies with methyl 1-methylindole-3-carboxylate show that electron-withdrawing substituents (e.g., formyl) lower HOMO energy, altering catalytic pathways .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphism or impurities. Cross-validate using differential scanning calorimetry (DSC) to detect polymorphic transitions and High-Performance Liquid Chromatography (HPLC) to assess purity (>97% by HLC, as in ). For spectral alignment, compare experimental NMR shifts with DFT-predicted values, adjusting for solvent effects .

Q. How do substituents at the 3-formyl position affect biological activity in indole derivatives?

The formyl group serves as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues). In thiazole-indole hybrids, 3-formyl substitution enhances antiproliferative activity against cancer cell lines by 2–3-fold compared to non-formylated analogs. Structure-activity relationship (SAR) studies suggest that electron-deficient formyl groups increase electrophilicity, improving target engagement .

Methodological Challenges and Solutions

Q. What purification techniques are recommended for isolating this compound from byproducts?

Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates polar byproducts. For crystalline purification, use acetic acid or DMF/acetic acid mixtures, as described in and . Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive derivatives .

Q. How can hydrogen-bonding networks be exploited to design co-crystals with improved solubility?

The compound’s C–H⋯O interactions (e.g., between the carboxylate oxygen and adjacent indole hydrogens) provide supramolecular synthons for co-crystallization. Co-formers like nicotinamide can disrupt planar sheet structures (observed in ), enhancing aqueous solubility by 10–20% without altering bioactivity .

Q. What analytical workflows validate regioselectivity in multi-step functionalization?

Combine 2D NMR (e.g., NOESY for spatial proximity) and X-ray Photoelectron Spectroscopy (XPS) to confirm substitution patterns. For example, in thiazole-indole hybrids, NOESY correlations between thiazole protons and the indole H4 proton confirm 3-formyl orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.